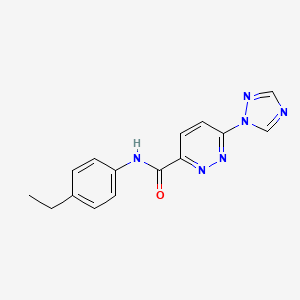![molecular formula C16H12F3N5O2 B6506903 N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1428350-04-2](/img/structure/B6506903.png)
N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” is a compound that falls under the category of pyrimidine-derived polycyclic nitrogen heterocycles . These compounds are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .
Synthesis Analysis
The synthesis of such compounds involves the creation of new pyrimidine-derived polycyclic nitrogen heterocycles . One of the methods involves the substitution of the peripheral pyridine fragments of terpyridine with pyrazolyl groups . Another method involves replacing the central pyridine fragment with another azine fragment .Molecular Structure Analysis
The molecular structure of these compounds is complex, involving multiple rings and various substituents . The pyrimidine ring acts as the central azine fragment in the trinuclear backbone . This allows for further functionalization of such compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and cross-coupling reactions . These reactions occur more readily on the pyrimidine versus the pyridine ring , providing more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .Aplicaciones Científicas De Investigación
- Analysis : Compound 1’s inhibitory potency was evaluated against kinases harboring a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 .
- Application : Diphenyl-1H-pyrazole derivatives with cyano substituents have been designed and synthesized. These compounds may exhibit insecticidal activity by targeting RyRs .
- Application : Hydrazine-coupled pyrazoles were successfully synthesized. Some of these compounds may possess potent antileishmanial and antimalarial activities .
Protein Kinase Inhibition
Insecticidal Activity
Antileishmanial and Antimalarial Properties
Antitumor Potential
Direcciones Futuras
The future directions for research on “N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” and similar compounds could involve further exploration of their potential as ligands for the synthesis of transition metal coordination compounds . Additionally, their potential as activators of insect RyR suggests possible applications in the development of novel insecticides .
Mecanismo De Acción
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator
Biochemical Pathways
The compound affects the biochemical pathways involving the RyR
Result of Action
It is known that the compound has potential insecticidal activities, but the exact effects require further study .
Propiedades
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)11-3-1-4-12(7-11)26-9-15(25)23-13-8-14(21-10-20-13)24-6-2-5-22-24/h1-8,10H,9H2,(H,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWZBUMNQOMNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6506822.png)
![4-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6506833.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]urea](/img/structure/B6506853.png)

![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6506867.png)
![10-(3,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6506873.png)
![13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0^{2,11}.0^{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one](/img/structure/B6506880.png)
![3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B6506887.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6506906.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506908.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B6506916.png)
![N-(3-chlorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506927.png)
![ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506932.png)
![ethyl 1-(4-methylphenyl)-4-{[(naphthalen-1-yl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506941.png)